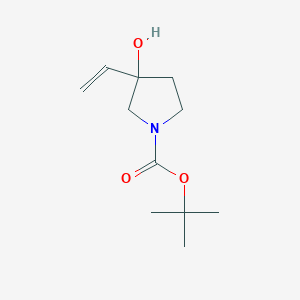

Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and hydroxyl and vinyl substituents at the 3-position. The tert-butyl group enhances steric protection and solubility in organic solvents, while the hydroxyl and vinyl groups offer sites for further functionalization, such as esterification or cycloaddition reactions . Such compounds are typically intermediates in the development of bioactive molecules, including protease inhibitors or kinase modulators.

Properties

IUPAC Name |

tert-butyl 3-ethenyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFNKDYYKYMVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601143302 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-06-2 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-ethenyl-3-hydroxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601143302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Overview

The synthesis of tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate typically proceeds from tert-butyl pyrrolidine-1-carboxylate derivatives through selective functionalization at the 3-position. The key steps include:

- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of a leaving group at the 3-position, such as a methylsulfonyloxy (mesylate) group.

- Nucleophilic substitution or elimination to install the vinyl group.

- Hydroxylation at the 3-position to yield the hydroxy functionality.

Detailed Preparation Method from Patent EP2358670B1

A patented process (EP2358670B1) describes the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and related intermediates, which can be adapted for the hydroxy-vinyl derivative as follows:

- Starting Material : tert-Butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

- Reaction Conditions : The starting material is dissolved in an appropriate solvent (e.g., ethanol, toluene, or tetrahydrofuran) and heated to approximately 40 °C under stirring for 20-30 minutes.

- Vinylation Step : The methylsulfonyloxy group is displaced or eliminated to form the vinyl group at the 3-position, yielding tert-butyl 3-vinylpyrrolidine-1-carboxylate.

- Hydroxylation : Subsequent hydroxylation at the 3-position can be achieved by controlled addition of hydroxide sources or by oxidation-reduction sequences to install the hydroxy group, resulting in this compound.

This method emphasizes mild reaction conditions and the use of stable intermediates to afford high yields and stereoselectivity.

Lithiation-Borylation Approach from Academic Research

A sophisticated approach involves lithiation-borylation sequences, which have been demonstrated in detailed synthetic studies (e.g., Varela et al., 2017) for related pyrrolidine derivatives:

Step 1: Boc Protection

Pyrrolidine is protected at the nitrogen with a tert-butyl carbamate group to yield N-Boc-pyrrolidine.Step 2: Directed Lithiation

The N-Boc-pyrrolidine is treated with a strong base such as s-butyllithium in the presence of TMEDA at low temperatures (−78 °C) to lithiate the 3-position selectively.Step 3: Borylation

The lithiated intermediate is reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOB(pin)) to introduce a boronic ester functionality at the 3-position.Step 4: Vinylation and Hydroxylation

The boronic ester intermediate can undergo stereocontrolled vinylation and subsequent hydroxylation to furnish this compound.

This method allows for high stereochemical control and functional group tolerance, making it suitable for complex molecule synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The lithiation-borylation approach benefits from detailed kinetic and stereochemical studies, ensuring high enantio- and diastereoselectivity in the final product formation.

- The use of tert-butyl carbamate as a protecting group is crucial for directing lithiation and stabilizing intermediates.

- Reaction monitoring by in situ IR and NMR techniques is recommended to optimize reaction times and yields.

- Purification typically involves flash chromatography on silica gel and may require chiral HPLC for enantiomeric purity assessment.

- The vinyl group installation via displacement or elimination of the mesylate is a key step that must be carefully controlled to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Tert-butyl 3-oxo-3-vinylpyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxy-3-ethylpyrrolidine-1-carboxylate.

Substitution: Tert-butyl 3-tosyloxy-3-vinylpyrrolidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings:

Functional Group Influence :

- Vinyl vs. Ethynyl : The vinyl group in the target compound enables addition reactions (e.g., epoxidation), whereas the ethynyl group in ’s compound supports copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

- Fluorinated Derivatives : Compounds with trifluoromethyl (CF3) or difluoro groups () exhibit increased electronegativity and metabolic stability, making them valuable in optimizing drug half-lives .

Physical Properties :

- Fluorinated derivatives (e.g., ) have higher molecular weights (~280 g/mol) due to fluorine atoms, which may reduce solubility in aqueous media but improve lipid membrane permeability .

- The hydroxyl group in all compounds allows hydrogen bonding, critical for target binding in drug-receptor interactions.

Reactivity and Safety: The tert-butyl carbamate group generally enhances stability against hydrolysis compared to methyl or benzyl carbamates .

Applications: Vinyl-Substituted: Potential for polymerization or crosslinking in material science. Fluorinated Derivatives: Preferred in antiviral or anticancer agents due to enhanced bioavailability . Ethynyl-Substituted: Used in radiopharmaceuticals for PET tracer synthesis via rapid bioconjugation .

Biological Activity

Tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO4. The compound features a pyrrolidine ring with hydroxyl and vinyl groups, which contribute to its reactivity and biological interactions. The tert-butyl ester enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing enzymatic activity and potentially modulating biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by mimicking natural substrates.

- Receptor Interaction: Its structural features allow it to bind to receptors, potentially altering signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

- Antimicrobial Activity: It has shown potential effectiveness against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

- Neuroprotective Effects: Some studies have indicated that it may protect neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

-

Anticancer Study:

A study published in the Journal of Medicinal Chemistry explored the effects of various pyrrolidine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer models, suggesting a mechanism involving apoptosis through caspase activation. -

Antimicrobial Evaluation:

In a recent microbiological study, this compound demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development. -

Neuroprotective Research:

A neurobiology study investigated the protective effects of this compound on neuronal cells exposed to oxidative stress. Results showed that it reduced cell death and preserved mitochondrial function, highlighting its potential therapeutic role in neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-vinylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of a pyrrolidine core. A common approach includes:

Core Formation : Start with a pyrrolidine derivative, such as 3-hydroxy-pyrrolidine, and introduce the vinyl group via nucleophilic addition or cross-coupling reactions (e.g., using vinyl Grignard reagents) .

Protection of Amine : React with tert-butyl chloroformate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–20°C to protect the amine .

Hydroxy Group Retention : Ensure the hydroxyl group remains intact by using mild oxidizing agents (e.g., TEMPO/NaClO) or avoiding harsh conditions that could lead to dehydration .

Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of Boc-protecting agents to prevent over-substitution. Use anhydrous solvents to minimize side reactions .

Q. How is this compound purified, and what analytical techniques validate its purity?

Methodological Answer :

- Purification :

- Liquid-Liquid Extraction : Separate organic layers using DCM and aqueous NaHCO₃ to remove acidic byproducts.

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

- Characterization :

- NMR : Confirm stereochemistry via H and C NMR. The vinyl group shows characteristic coupling constants ( Hz for trans/cis isomers) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 242.2) .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1690–1720 cm) stretches .

Advanced Research Questions

Q. How can stereochemical discrepancies in this compound be resolved using crystallographic methods?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a solvent like ethyl acetate/hexane. Use SHELX software for structure refinement to determine absolute configuration .

- Data Contradiction Analysis : If NMR suggests multiple diastereomers but SCXRD reveals a single crystal lattice, consider dynamic NMR effects or polymorphism. Compare with computational models (e.g., DFT-optimized structures) .

Q. What strategies mitigate competing side reactions (e.g., vinyl group polymerization) during synthesis?

Methodological Answer :

- Inhibitors : Add hydroquinone or TEMPO to suppress radical-mediated polymerization of the vinyl group .

- Low-Temperature Conditions : Perform reactions at 0–5°C to slow down exothermic side reactions .

- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent unwanted interactions during vinylation .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbonyl carbon, making the Boc group stable under basic conditions but cleavable with TFA or HCl in dioxane .

- Directing Effects : The Boc group can influence regioselectivity in reactions like epoxidation or Diels-Alder by sterically shielding specific sites on the pyrrolidine ring .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes or receptors. Focus on the hydroxyl and vinyl groups as potential hydrogen-bond donors or π-π interaction sites .

- ADMET Prediction : Employ tools like SwissADME to assess pharmacokinetics (e.g., LogP, bioavailability) and toxicity risks (e.g., Ames test predictions) .

Q. How can contradictions in reported spectroscopic data for this compound be addressed?

Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate) to identify shifts influenced by substituents .

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at higher temperatures (e.g., 50°C) to reduce rotational barriers .

Q. What role does the hydroxyl group play in stabilizing intermediates during multi-step syntheses?

Methodological Answer :

- Hydrogen Bonding : Stabilizes transition states in reactions like Mitsunobu or Swern oxidation by coordinating to reagents (e.g., DIAD in Mitsunobu) .

- Chelation Effects : In metal-catalyzed reactions (e.g., Heck coupling), the hydroxyl group can chelate palladium, altering regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.